2-(3-Bromo-1H-pyrazol-1-yl)ethanamine
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Overview
Description
2-(3-Bromo-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This particular compound features a bromine atom at the 3-position of the pyrazole ring and an ethanamine group attached to the 1-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromopyrazole and ethanamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromopyrazole with ethanamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, such as the corresponding amine derivatives.
Substitution Products: Substituted pyrazoles with different functional groups attached.
Scientific Research Applications
2-(3-Bromo-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: Used in commercial insecticides.
2-Bromo-6-(1H-pyrazol-1-yl)pyridine:
Uniqueness: 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine is unique due to its specific structural features, such as the presence of the bromine atom and the ethanamine group, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-bromopyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWJPUPXBHSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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